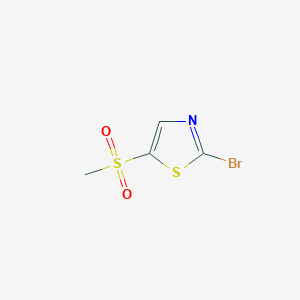
2-Bromo-5-(methylsulfonyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(methylsulfonyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole typically involves the bromination of 5-methylthiazole followed by sulfonylation. One common method includes the treatment of 5-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-5-(methylsulfonyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(methylsulfonyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating infections and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism by which 2-Bromo-5-(methylsulfonyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methylsulfonyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-(methylsulfonyl)thiazole include other brominated thiazoles and sulfonylated heterocycles. For example:
2-Bromo-4-methylthiazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylthiazole: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
The presence of both the bromine and methylsulfonyl groups in this compound makes it unique and versatile for various synthetic and research applications .
Properties
Molecular Formula |
C4H4BrNO2S2 |
|---|---|
Molecular Weight |
242.1 g/mol |
IUPAC Name |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
InChI Key |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
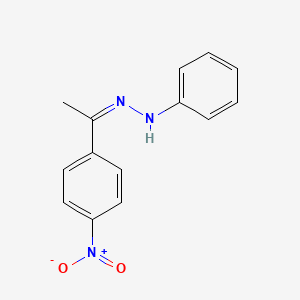
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

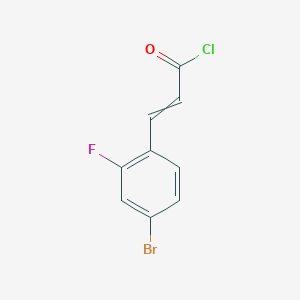
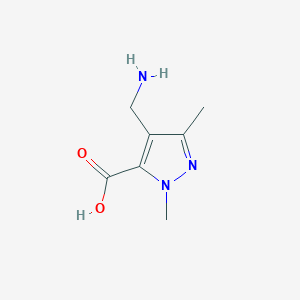
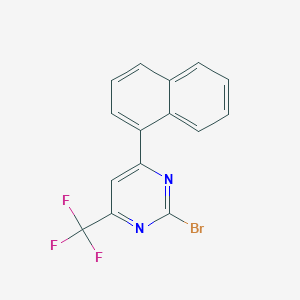
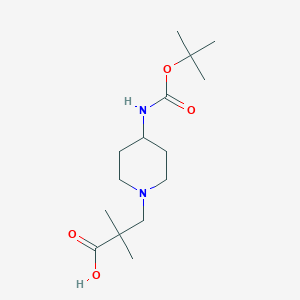
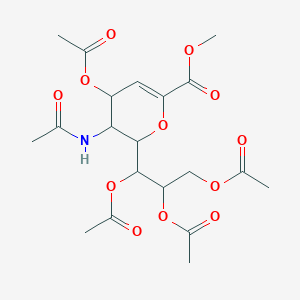
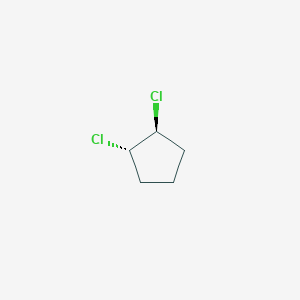
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
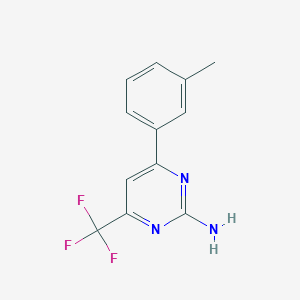
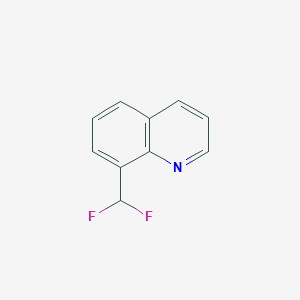
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
